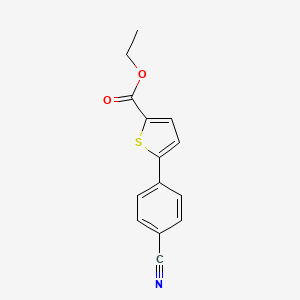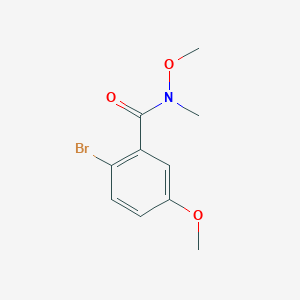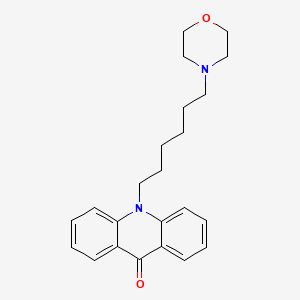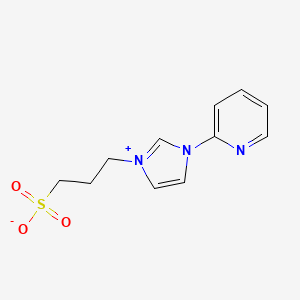
2-Bromo-N,N,N-triethylethan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N,N,N-triethylethan-1-aminium bromide is a quaternary ammonium salt. It consists of a positively charged 2-bromo-N,N,N-triethylethylamine cation and a negatively charged bromide anion. This compound is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-N,N,N-triethylethan-1-aminium bromide can be synthesized through the reaction of 2-bromoethanol with triethylamine in the presence of hydrobromic acid. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N,N,N-triethylethan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.
Major Products
Substitution Reactions: The major products are the corresponding substituted ammonium salts.
Elimination Reactions: The major products are alkenes and the corresponding ammonium salts.
Aplicaciones Científicas De Investigación
2-Bromo-N,N,N-triethylethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N,N,N-triethylethan-1-aminium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases by forming a complex with the reactants and transporting them across the phase boundary. This enhances the reaction rate and efficiency.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-N,N,N-trimethylethan-1-aminium bromide
- 2-Bromo-N,N,N-trimethylethan-1-ammonium bromide
- 2-Bromoethyltrimethylammonium bromide
Uniqueness
2-Bromo-N,N,N-triethylethan-1-aminium bromide is unique due to its specific structure, which imparts distinct reactivity and solubility properties. Its ability to act as a phase transfer catalyst makes it particularly valuable in organic synthesis and industrial applications.
Propiedades
Número CAS |
2758-07-8 |
|---|---|
Fórmula molecular |
C8H19Br2N |
Peso molecular |
289.05 g/mol |
Nombre IUPAC |
2-bromoethyl(triethyl)azanium;bromide |
InChI |
InChI=1S/C8H19BrN.BrH/c1-4-10(5-2,6-3)8-7-9;/h4-8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
BHBNJDKASXWOSK-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCBr.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


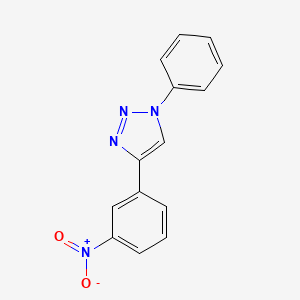
![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)
![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)

![2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester](/img/structure/B14133703.png)
